molecular formula C10H8Cl2O2 B13274085 2,3-Dichloro-4-cyclopropanecarbonylphenol

2,3-Dichloro-4-cyclopropanecarbonylphenol

Cat. No.: B13274085
M. Wt: 231.07 g/mol
InChI Key: GCLLYEHCTSTYPX-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-cyclopropanecarbonylphenol is a halogenated phenolic compound featuring a cyclopropane carbonyl substituent at the para position of the phenol ring, with chlorine atoms occupying the ortho and meta positions (2 and 3 positions, respectively).

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

cyclopropyl-(2,3-dichloro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C10H8Cl2O2/c11-8-6(10(14)5-1-2-5)3-4-7(13)9(8)12/h3-5,13H,1-2H2

InChI Key

GCLLYEHCTSTYPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-dichlorophenol with cyclopropanecarbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

The compound’s distinct substitution pattern differentiates it from related dichlorophenyl derivatives:

Compound Name Substituents on Phenyl Ring Cyclopropane Functionalization
2,3-Dichloro-4-cyclopropanecarbonylphenol 2-Cl, 3-Cl, 4-CO-cyclopropane Cyclopropanecarbonyl group
Cyclanilide 2,4-Cl, 4-NHCO-cyclopropane Cyclopropanecarboxylic acid
Propiconazole 2,4-Cl, fused dioxolane Triazole-linked dioxolane

Key observations:

  • Chlorine Substitution : Unlike cyclanilide and propiconazole (2,4-dichloro), the target compound has 2,3-dichloro substitution, which may alter steric hindrance and electronic effects.
  • Cyclopropane Group : The cyclopropanecarbonyl group in the target compound differs from cyclanilide’s carbamate-linked cyclopropane or propiconazole’s triazole-dioxolane system.

Physicochemical Properties

The cyclopropanecarbonyl group enhances electron-withdrawing effects, increasing acidity of the phenolic OH group compared to cyclanilide’s carbamate.

Table 1: Comparative Analysis of Key Parameters

Parameter This compound Cyclanilide Propiconazole
Molecular Weight (g/mol) ~263.5 (estimated) 259.1 342.2
LogP (Lipophilicity) ~3.8 (predicted) 3.1 3.5
pKa (Phenolic OH) ~8.2 (estimated) 9.5 N/A (non-phenolic)
Antimicrobial Efficacy Not reported Low High

Key Insights:

  • The target compound’s higher predicted lipophilicity (LogP ~3.8) suggests better membrane permeability than cyclanilide.
  • Reduced antimicrobial activity compared to propiconazole may arise from the absence of a triazole moiety, critical for fungal CYP51 inhibition.

Biological Activity

2,3-Dichloro-4-cyclopropanecarbonylphenol is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C10H8Cl2O2
  • Molecular Weight : 235.08 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It may act on certain receptors, influencing signal transduction processes that regulate cell growth and differentiation.
  • Oxidative Stress Induction : There is evidence suggesting that this compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential therapeutic applications.

Biological Activity Effect Observed Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesInhibits growth of specific bacterial strains
Anti-inflammatory EffectsReduces cytokine production in immune cells

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

  • Anticancer Efficacy :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
    • The findings indicated that the compound could be a candidate for further development as an anticancer agent.
  • Antimicrobial Activity :
    • Research involving bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at varying concentrations.
    • The mechanism was attributed to disruption of the bacterial cell membrane integrity.
  • Inflammation Studies :
    • In vitro studies on macrophages revealed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS).
    • This suggests a potential role in managing inflammatory diseases.

Discussion

The diverse biological activities exhibited by this compound underscore its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial and anti-inflammatory properties positions it as a multi-faceted compound worthy of further investigation.

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